molecular formula C14H22N4O4 B5628015 1-acetyl-N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-3-piperidinecarboxamide

1-acetyl-N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-3-piperidinecarboxamide

Cat. No. B5628015
M. Wt: 310.35 g/mol
InChI Key: JXDIDOTZCVZFHJ-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemicals known for their diverse pharmacological activities. It incorporates elements from both the oxadiazole and piperidine families, suggesting a potential for a variety of chemical behaviors and interactions.

Synthesis Analysis

Synthesis of related compounds typically involves multiple steps, starting from base chemicals through to the final product, often using intermediate reactions to introduce specific functional groups. For instance, synthesis methods can involve alkylation, acylation, and condensation reactions, often under controlled conditions to achieve high purity and yield (Brown-Proctor et al., 1999; Khalid et al., 2016).

Molecular Structure Analysis

The molecular structure of oxadiazole and piperidine derivatives has been elucidated using techniques such as X-ray crystallography, NMR spectroscopy, and computational methods. These studies reveal the conformations, bond lengths, and angles critical to the molecule's chemical behavior and interactions with biological targets (Kumara et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving these compounds can vary widely, including interactions with nucleophiles and electrophiles, ring-opening reactions, and transformations under various conditions. The reactivity is influenced by the presence and position of functional groups, which can be exploited to derive a range of derivatives with different properties and activities (Thomasberger et al., 1999).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystallinity are crucial for understanding the compound's behavior in different environments. These characteristics can affect the compound's application in drug formulation and delivery, influencing its bioavailability and stability (Sugimoto et al., 1990).

properties

IUPAC Name

1-acetyl-N-[2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O4/c1-10(19)18-7-3-4-11(8-18)14(20)15-6-5-13-16-12(9-21-2)17-22-13/h11H,3-9H2,1-2H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXDIDOTZCVZFHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC(C1)C(=O)NCCC2=NC(=NO2)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-acetyl-N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-3-piperidinecarboxamide

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